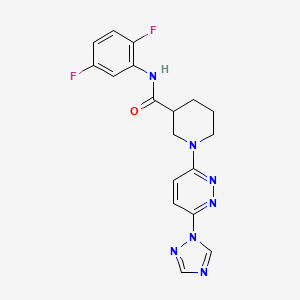
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis and cell wall integrity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies. A related triazole derivative demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Table 1: Summary of Anti-inflammatory Activity
Structure-Activity Relationships (SAR)
The SAR analysis for triazole-containing compounds suggests that modifications at the pyridazine and piperidine moieties significantly influence biological activity. For example:
- Substitution on the pyridazine ring enhances binding affinity to target proteins.
- Difluorophenyl groups improve lipophilicity and bioavailability.
These modifications can lead to increased potency against specific biological targets.
Case Study 1: In vitro Evaluation
In vitro studies conducted on a series of triazole derivatives revealed that compounds with similar structures to This compound exhibited significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli. The most potent derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Study 2: In vivo Studies
In vivo studies using animal models have demonstrated that related compounds reduce inflammation in carrageenan-induced paw edema models. The effective doses (ED50) for these compounds were comparable to traditional anti-inflammatory agents like indomethacin .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-13-3-4-14(20)15(8-13)23-18(28)12-2-1-7-26(9-12)16-5-6-17(25-24-16)27-11-21-10-22-27/h3-6,8,10-12H,1-2,7,9H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGNIXPLLKVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














